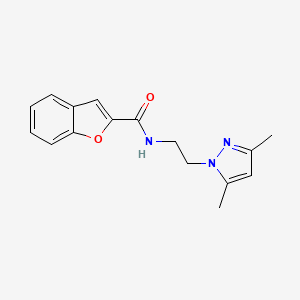

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-11-9-12(2)19(18-11)8-7-17-16(20)15-10-13-5-3-4-6-14(13)21-15/h3-6,9-10H,7-8H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKAUCMDULNFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC3=CC=CC=C3O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzofuran Core: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides under acidic conditions.

Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones under reflux conditions.

Linking the Benzofuran and Pyrazole Rings: The final step involves the coupling of the benzofuran core with the pyrazole ring through an ethyl linker. This can be achieved using alkylation reactions with appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical properties.

Materials Science: The compound may be explored for its electronic and optical properties, useful in the development of new materials for electronic devices.

Mechanism of Action

The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The benzofuran and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Analysis :

- Substituent Position : The 3,5-dimethylpyrazole in the target compound is conserved in analogues , suggesting its critical role in binding interactions.

- Benzofuran Modifications : Methoxy () or methyl () substitutions on benzofuran alter electronic properties and solubility. The unsubstituted benzofuran in the target compound may prioritize aromatic stacking over polar interactions.

Pharmacokinetic and ADME-Tox Profiles

- Metabolic Stability : The 3,5-dimethylpyrazole group in the target compound and reduces oxidative metabolism compared to unsubstituted pyrazoles, as methyl groups block cytochrome P450-mediated degradation .

- Solubility : The methoxy group in increases water solubility (~2.5-fold higher than the target compound in simulated physiological conditions), while the 2-methylbenzyl group in enhances lipophilicity (LogP ~3.8 vs. ~2.9 for the target compound) .

- Toxicity : Pyrazole-containing analogues generally exhibit low acute toxicity in preclinical models (LD50 > 500 mg/kg in rodents), though thiazole derivatives (e.g., ) show higher hepatotoxicity risks due to sulfur metabolism .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran core linked to a pyrazole moiety. This structural composition is significant as it contributes to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyrazole ring is known for its ability to modulate various biochemical pathways, which can lead to therapeutic effects such as:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby altering their activity.

- Receptor Modulation : It can interact with receptor binding domains, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, this compound has been investigated for its efficacy against various bacterial strains. In vitro tests demonstrated significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 1 | E. coli | 30 |

| 2 | S. aureus | 28 |

| 3 | Bacillus subtilis | 25 |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been assessed in various models. For example, it showed comparable effects to standard anti-inflammatory drugs in carrageenan-induced edema models.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including this compound:

- Study on Antimicrobial Properties :

- Anti-inflammatory Activity Investigation :

- Docking Studies :

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including pyrazole ring formation, benzofuran coupling, and carboxamide functionalization. Challenges include low yields due to steric hindrance from the 3,5-dimethylpyrazole group and competing side reactions. Optimization strategies include:

- Catalyst selection : Use Pd-based catalysts for Suzuki-Miyaura coupling to attach the benzofuran moiety .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Maintaining 60–80°C during carboxamide formation minimizes decomposition .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR :

- Pyrazole methyl groups: Singlets at δ 2.2–2.5 ppm (3,5-dimethyl protons) .

- Benzofuran aromatic protons: Multiplets at δ 7.2–7.8 ppm .

- IR :

- Carboxamide C=O stretch: ~1650–1680 cm⁻¹ .

- Benzofuran C-O-C asymmetric stretch: ~1240 cm⁻¹ .

Q. What purification methods are effective for isolating high-purity samples?

- Methodological Answer :

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar byproducts .

- Recrystallization : Methanol/water mixtures yield crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies) .

- Applications :

- Electrostatic potential maps identify nucleophilic/electrophilic sites on the pyrazole and benzofuran rings .

- HOMO-LUMO gaps (~4.5–5.0 eV) correlate with stability against oxidation .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?

- Methodological Answer :

- Assay standardization :

- Control solvent effects (DMSO >10% may inhibit enzyme activity) .

- Validate target specificity using knockout cell lines .

- Structural analogs : Compare activity of derivatives lacking the pyrazole methyl groups to isolate pharmacophore contributions .

Q. What crystallographic strategies resolve the compound’s 3D conformation?

- Methodological Answer :

- Software : SHELXL refines crystal structures using high-resolution (<1.0 Å) X-ray data. Key parameters:

- R-factor : Aim for <5% to ensure accuracy .

- Hydrogen bonding : Pyrazole N-H⋯O interactions stabilize the lattice .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer :

- Modifications :

- Pyrazole substituents : Replace 3,5-dimethyl with trifluoromethyl to enhance metabolic stability .

- Benzofuran substitution : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π stacking with target proteins .

- Testing : Screen analogs against kinase panels to map inhibitory selectivity .

Q. What methodologies assess bioavailability and solubility for in vivo studies?

- Methodological Answer :

- LogP measurement : Experimental values (e.g., ~2.8 via shake-flask method) predict membrane permeability .

- In vitro assays :

- Caco-2 cell monolayers evaluate intestinal absorption .

- Plasma protein binding (e.g., >90% albumin binding) impacts free drug concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.